molecular formula C21H18N4O2 B2838549 1-(2,4-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895003-79-9

1-(2,4-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

货号: B2838549
CAS 编号: 895003-79-9
分子量: 358.401
InChI 键: MJFKZMUJAUFUKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2,4-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure known for its significant potential in medicinal chemistry and oncological research. This compound is designed to act as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase that is often mutated or overexpressed in various cancers, such as non-small cell lung cancer (NSCLC) and colorectal carcinoma . Its molecular architecture incorporates essential pharmacophoric features: the flat heteroaromatic pyrazolopyrimidine system mimics adenine and occupies the ATP-binding pocket of the kinase, while the 2,4-dimethylphenyl group serves as a hydrophobic head targeting hydrophobic region I . The 2-oxo-2-phenylethyl side chain at the 5-position is a critical functional spacer that can contribute to binding affinity and metabolic stability. Researchers value this derivative for its utility in probing EGFR-driven signaling pathways and for evaluating anti-proliferative effects in cell-based assays . Compounds within this chemical class have demonstrated promising activity as apoptotic inducers and cell cycle arrest agents, making them valuable tools for lead optimization in the development of new targeted cancer therapies . This product is intended for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

1-(2,4-dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-8-9-18(15(2)10-14)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFKZMUJAUFUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate then undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

化学反应分析

Types of Reactions

1-(2,4-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C25_{25}H25_{25}N2_{2}O
  • Molecular Weight : 369.5 g/mol
  • IUPAC Name : 1-(2,4-dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Structural Features

The compound features a pyrazolopyrimidine backbone which is known for its ability to modulate various biological pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways and inhibition of key signaling proteins involved in tumor growth.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a potential candidate for treating inflammatory diseases.

Case Study: In Vivo Inflammation Model

In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers and improved clinical scores compared to control groups.

Neuroprotective Effects

Research indicates that the compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through its antioxidant activity and ability to modulate neuroinflammation.

Case Study: Neuroprotection in Animal Models

In experiments involving neurotoxic agents, the compound demonstrated protective effects on neuronal cells by reducing oxidative stress and preserving mitochondrial function.

Potential Drug Formulations

Given its diverse biological activities, formulations combining this compound with other therapeutic agents could enhance efficacy and reduce side effects.

Data Summary Table

ApplicationMechanismEvidence TypeReference
Anticancer ActivityInduction of apoptosisIn vitro studies
Anti-inflammatoryInhibition of cytokinesIn vivo studies
NeuroprotectionReduction of oxidative stressAnimal models

作用机制

The compound exerts its effects primarily through the inhibition of CDKs. It binds to the ATP-binding site of CDKs, preventing the phosphorylation of target proteins required for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complex, which is crucial for the G1 to S phase transition in the cell cycle .

相似化合物的比较

Structural Analogues

Pyrazolo[3,4-d]pyrimidin-4-one derivatives vary significantly in substituents, which influence their physicochemical and biological properties. Key structural comparisons include:

Compound Name Substituents Key Features Evidence
1-(3,5-Dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 3,5-Dimethylphenyl at 1-position Higher steric hindrance due to para-substituents; CAS 852840-43-8, C₁₃H₁₂N₄O
3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-4-one 4-Nitrophenyl and 4-fluorophenyl groups Electron-withdrawing nitro group enhances thermal stability (mp >340°C)
1-(2-Hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 2-Hydroxyethyl at 1-position Increased hydrophilicity due to polar hydroxy group
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromen-4-one fused system Extended π-conjugation; potential kinase inhibitor applications

Key Observations :

  • Electron Effects : Nitro and fluoro substituents (e.g., in ) increase thermal stability but may reduce solubility. The 2-oxo-2-phenylethyl group in the target compound introduces a ketone moiety, which could enhance hydrogen-bonding interactions.
  • Solubility : Hydroxyethyl-substituted derivatives () exhibit higher water solubility than aryl-substituted analogues like the target compound.

Comparison :

  • The target compound’s synthesis may resemble acid-catalyzed cyclization () but would require optimization for the 2-oxo-2-phenylethyl side chain.
Physicochemical Properties
Property Target Compound Analogues Evidence
Melting Point Not reported 228–230°C (chromen-4-one derivative ); >340°C (nitrophenyl derivative )
Molecular Weight Estimated ~377.4 g/mol (C₂₁H₂₀N₄O₂) 290.33–579.1 g/mol (range in )
Solubility Likely low (lipophilic substituents) Improved in hydroxyethyl derivatives ()

Key Insights :

  • Thermal stability is expected to be lower than nitro-substituted derivatives () due to the absence of strong electron-withdrawing groups.

生物活性

1-(2,4-Dimethylphenyl)-5-(2-oxo-2-phenylethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18N4O
  • Molecular Weight : 306.36 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : It targets specific kinases involved in cell proliferation and survival pathways. For instance, studies have demonstrated that pyrazolo compounds can inhibit Polo-like kinase 1 (Plk1), a critical regulator in cancer cell division .
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells via mitochondrial pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Pyrazolo derivatives have been reported to exhibit antibacterial activity by disrupting bacterial cell wall synthesis and function .
  • Antifungal Properties : Some studies suggest efficacy against fungal infections, although further research is necessary to establish specific mechanisms.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammatory markers:

  • Cytokine Modulation : It may modulate the production of pro-inflammatory cytokines, thus alleviating inflammation .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It selectively inhibits enzymes involved in critical signaling pathways.
  • Receptor Binding : The compound can interact with various receptors, including those involved in apoptosis and cell cycle regulation.
  • Oxidative Stress Reduction : It may enhance the cellular antioxidant defense system, reducing oxidative damage .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds within the pyrazolo family:

StudyFindings
Fayad et al. (2019)Identified novel anticancer compounds through screening on multicellular spheroids; highlighted the importance of structure in biological activity .
PMC Article (2020)Discussed the development of Plk1 inhibitors based on pyrazolo scaffolds; emphasized their potential in targeted cancer therapy .
De Gruyter (2023)Provided insights into the synthesis and structural analysis of related compounds; discussed their biological implications .

常见问题

Q. Example Protocol :

StepReagents/ConditionsYield (%)Purity (%)
1Ethanol, 80°C, 12h6590
2DMSO, 110°C, 6h7895

Basic Question: How is the molecular structure validated for this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Accurate mass matching within 3 ppm error confirms molecular formula .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., pyrimidine ring distortion up to 34.87°) .

Q. Example Data :

TechniqueKey ObservationsReference
¹H NMRδ 2.3 ppm (CH₃), δ 7.8 ppm (Ar-H)
X-rayC1 deviation: -0.036 Å

Advanced Question: How can contradictions in reported biological activity data be resolved?

Answer:
Discrepancies arise from variability in:

  • Assay Conditions : Cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) alter IC₅₀ values .
  • Compound Stability : Hydrolysis of the 2-oxoethyl group in aqueous media reduces efficacy; use fresh DMSO stocks .
  • Target Specificity : Validate binding via competitive assays (e.g., ATP-binding kinases) and molecular docking (Glide SP scoring) .

Q. Resolution Workflow :

Replicate experiments under standardized conditions.

Perform stability studies (HPLC monitoring).

Cross-validate with orthogonal assays (e.g., SPR for binding kinetics).

Advanced Question: How to design SAR studies for derivatives of this compound?

Answer:
Systematic SAR involves:

  • Substituent Variation : Modify the 2,4-dimethylphenyl group (electron-withdrawing/-donating groups) and 2-oxoethyl chain (alkyl vs. aryl) .
  • Bioassay Screening : Test against kinase panels (e.g., CDK2, EGFR) and apoptosis markers (caspase-3 activation) .
  • Computational Modeling : Use Schrödinger’s QikProp to predict logP and bioavailability .

Q. SAR Table :

PositionModificationIC₅₀ (μM)logP
R1-CF₃0.453.2
R2-OCH₃1.82.7

Advanced Question: What computational methods predict target binding affinity?

Answer:

  • Molecular Docking : AutoDock Vina or Glide SP to model interactions with ATP-binding pockets (e.g., hydrogen bonds with Lys33) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • Free Energy Calculations : MM/GBSA predicts ΔG binding (e.g., -9.2 kcal/mol for CDK2) .

Q. Case Study :

TargetDocking ScoreΔG (kcal/mol)
CDK2-10.3-9.2
EGFR-8.7-7.5

Advanced Question: How do substituents alter pharmacokinetic properties?

Answer:

  • Solubility : Hydrophilic groups (e.g., -OH, -COOH) improve aqueous solubility but reduce membrane permeability .
  • Metabolic Stability : Electron-deficient substituents (e.g., -CF₃) resist CYP450 oxidation (t₁/₂ > 120 min in liver microsomes) .
  • Plasma Protein Binding : Bulky aryl groups increase albumin binding (>90%), reducing free drug concentration .

Q. Optimization Strategy :

Introduce PEGylated side chains for enhanced solubility.

Use deuterated analogs to slow metabolism .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。